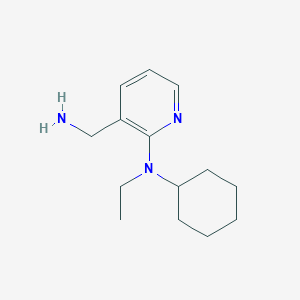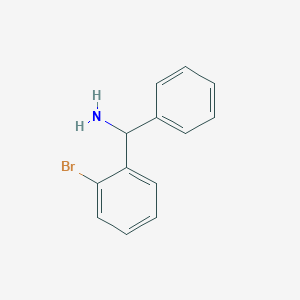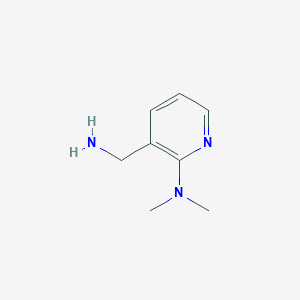![molecular formula C4H8N2O3 B1284803 2-[(メチルカルバモイル)アミノ]酢酸 CAS No. 56099-63-9](/img/structure/B1284803.png)
2-[(メチルカルバモイル)アミノ]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Methylcarbamoyl)amino]acetic acid, also known as glycine methylamide or glycine N-methylamide, is a chemical compound with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol.
科学的研究の応用
2-[(Methylcarbamoyl)amino]acetic acid has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its role in metabolic pathways and as a potential biomarker.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
生化学分析
Biochemical Properties
2-[(Methylcarbamoyl)amino]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it is known to interact with enzymes involved in the synthesis and degradation of carbamic acid. These interactions are crucial for maintaining the equilibrium of biochemical pathways involving carbamic acid . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 2-[(Methylcarbamoyl)amino]acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, it has been observed to impact cell signaling pathways, which are essential for cellular communication and function.
Molecular Mechanism
At the molecular level, 2-[(Methylcarbamoyl)amino]acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecules, altering their activity . Furthermore, 2-[(Methylcarbamoyl)amino]acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Methylcarbamoyl)amino]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(Methylcarbamoyl)amino]acetic acid remains stable under standard storage conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-[(Methylcarbamoyl)amino]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
2-[(Methylcarbamoyl)amino]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of carbamic acid . These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s role in these pathways is crucial for maintaining metabolic balance and ensuring the proper functioning of cellular processes.
Transport and Distribution
Within cells and tissues, 2-[(Methylcarbamoyl)amino]acetic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 2-[(Methylcarbamoyl)amino]acetic acid is essential for its biological activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 2-[(Methylcarbamoyl)amino]acetic acid is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that 2-[(Methylcarbamoyl)amino]acetic acid reaches its intended site of action, where it can exert its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylcarbamoyl)amino]acetic acid typically involves the reaction of glycine with methyl isocyanate. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods: Industrial production of 2-[(Methylcarbamoyl)amino]acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .
化学反応の分析
Types of Reactions: 2-[(Methylcarbamoyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
作用機序
The mechanism of action of 2-[(Methylcarbamoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These metabolites can then exert their effects on different biological pathways, contributing to the compound’s overall activity .
類似化合物との比較
Glycine: The simplest amino acid, structurally similar but lacks the methylcarbamoyl group.
N-Methylglycine (Sarcosine): Similar structure but with a methyl group attached to the nitrogen atom.
N,N-Dimethylglycine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness: 2-[(Methylcarbamoyl)amino]acetic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interact with unique molecular targets, differentiating it from other similar compounds.
特性
IUPAC Name |
2-(methylcarbamoylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-5-4(9)6-2-3(7)8/h2H2,1H3,(H,7,8)(H2,5,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKTLCSARFDPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588483 |
Source


|
| Record name | N-(Methylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56099-63-9 |
Source


|
| Record name | N-(Methylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)




![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)





![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)

